5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid
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Overview
Description
5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid is a boron-containing organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the boron-containing moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols .
Scientific Research Applications
5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against mycobacterial strains.
Biology: The compound is studied for its interactions with biological molecules, such as enzymes and proteins.
Materials Science: Its unique chemical properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid involves its ability to interact with specific molecular targets. For instance, it can inhibit the activity of leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts protein synthesis, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A benzoxaborole used as a phosphodiesterase-4 inhibitor for treating atopic dermatitis.
Uniqueness
5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid is unique due to its specific structural features and the presence of a pentanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other benzoxaboroles .
Properties
Molecular Formula |
C12H15BO4 |
---|---|
Molecular Weight |
234.06 g/mol |
IUPAC Name |
5-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)pentanoic acid |
InChI |
InChI=1S/C12H15BO4/c14-11(15)7-2-1-4-9-5-3-6-10-8-17-13(16)12(9)10/h3,5-6,16H,1-2,4,7-8H2,(H,14,15) |
InChI Key |
GBANZPFPZCCTDM-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCCCC(=O)O)O |
Origin of Product |
United States |
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